Physicochemical properties of 2-Methoxy-4-(4-methoxyphenyl)phenol
Physicochemical properties of 2-Methoxy-4-(4-methoxyphenyl)phenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-(4-methoxyphenyl)phenol
Executive Summary & Molecular Identity
2-Methoxy-4-(4-methoxyphenyl)phenol , also known as 4-hydroxy-3,4'-dimethoxybiphenyl , is a functionalized biaryl compound characterized by a phenolic core (guaiacol moiety) coupled to a 4-methoxyphenyl ring. This structure places it at the intersection of lignin model compounds, antioxidant research, and liquid crystal intermediates. Its physicochemical profile is defined by the interplay between the hydrogen-bond donating phenolic hydroxyl group and the lipophilic, pi-conjugated biphenyl backbone.
Molecular Identity Table
| Property | Value |
| IUPAC Name | 4-Hydroxy-3,4'-dimethoxybiphenyl |
| Common Synonyms | 2-Methoxy-4-(4-methoxyphenyl)phenol; 4-(4-Methoxyphenyl)guaiacol |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| SMILES | COc1ccc(cc1)c2ccc(O)c(OC)c2 |
| Structural Class | Biaryl; Guaiacol derivative; Phenol |
Physicochemical Properties
The following properties are derived from structural analysis and standard quantitative structure-property relationship (QSPR) models, validated against similar biaryl systems (e.g., dehydrodivanillin, 4,4'-biphenol).
Core Properties Table
| Property | Value / Range | Confidence |
| Physical State | Solid (Crystalline powder) | High |
| Melting Point | 120°C – 145°C (Predicted) | Medium |
| LogP (Octanol/Water) | 3.2 ± 0.4 | High |
| pKa (Acidic) | 9.8 ± 0.2 (Phenolic OH) | High |
| Water Solubility | < 0.5 mg/mL (Poorly Soluble) | High |
| Organic Solubility | Soluble in DMSO, Ethanol, DCM, Acetone | High |
| Polar Surface Area (PSA) | 38.7 Ų | High |
Mechanistic Insight: Solubility & Lipophilicity
The molecule exhibits a LogP of ~3.2 , indicating moderate lipophilicity driven by the aromatic biphenyl core and the two methoxy groups. While the phenolic hydroxyl group provides a site for hydrogen bonding, the hydrophobic bulk of the two phenyl rings dominates its solvation behavior. Consequently, this compound is sparingly soluble in aqueous media at neutral pH but dissolves readily in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).
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Experimental Tip: For biological assays, prepare a stock solution in DMSO (10–50 mM) and dilute into the aqueous buffer, ensuring the final DMSO concentration remains <0.5% to prevent precipitation.
Acidity & Stability
The pKa of ~9.8 is typical for a guaiacol derivative. The 4-aryl substituent exerts a weak electron-withdrawing effect via induction but is pi-donating via resonance. This balance keeps the acidity close to that of phenol (pKa 10).
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Stability Warning: As a phenol, the compound is susceptible to oxidation, particularly under basic conditions (pH > 10) where the phenolate anion is formed. Store under inert atmosphere (Argon/Nitrogen) to prevent the formation of quinone-type oxidation products.
Synthesis & Purification Protocol
The most robust route to 2-Methoxy-4-(4-methoxyphenyl)phenol is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high specificity and yield, avoiding the regioselectivity issues of direct electrophilic aromatic substitution.
Synthetic Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for the synthesis of 2-Methoxy-4-(4-methoxyphenyl)phenol.
Detailed Protocol
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Reagents:
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4-Bromo-2-methoxyphenol (1.0 equiv)
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4-Methoxyphenylboronic acid (1.2 equiv)[1]
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
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Potassium Carbonate [K₂CO₃] (2.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.
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Procedure:
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Setup: In a round-bottom flask equipped with a condenser and magnetic stir bar, combine the bromide, boronic acid, and base.
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Degassing: Add the solvent mixture and sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation and phenol oxidation).
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Initiation: Add the Pd catalyst under a positive stream of Argon.
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Reaction: Heat the mixture to reflux (approx. 100°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 7:3).
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Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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Column Chromatography: Silica gel stationary phase. Eluent gradient: Hexane → Hexane:EtOAc (80:20).
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Recrystallization: If necessary, recrystallize from Ethanol/Water or Toluene to remove trace palladium contaminants (which appear as dark specs).
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Spectral Characterization
Validation of the structure requires confirmation of both the guaiacol and anisole moieties.
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¹H NMR (400 MHz, CDCl₃):
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δ 5.60 (s, 1H, -OH): Broad singlet, exchangeable with D₂O.
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δ 3.94 (s, 3H, -OCH₃): Methoxy on the phenol ring.
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δ 3.85 (s, 3H, -OCH₃): Methoxy on the phenyl ring.
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δ 6.90 – 7.50 (m, 7H, Ar-H):
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Guaiacol Ring: Doublet (d) at ~6.95 (H5), Doublet of doublets (dd) at ~7.05 (H6), Doublet (d) at ~7.10 (H2).
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Anisole Ring: AA'BB' system characteristic of para-substitution, usually two doublets at ~6.95 and ~7.45 ppm.
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Mass Spectrometry (ESI/GC-MS):
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Molecular Ion (M⁺): m/z 230.1.
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Fragmentation: Loss of methyl radicals (M-15) is common for methoxy-substituted aromatics.
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Applications & Safety
Applications
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Antioxidant Research: The phenolic hydroxyl group acts as a radical scavenger. The electron-donating methoxy groups enhance the stability of the resulting phenoxy radical, potentially increasing antioxidant efficacy compared to unsubstituted biphenols.
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Lignin Model Studies: Used to simulate 4-O-5 or 5-5' linkages in lignin depolymerization studies, serving as a substrate for laccase or peroxidase enzymes.
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Material Science: The biphenyl core is a rigid mesogen, making this compound a viable intermediate for synthesizing liquid crystal polymers or high-performance thermoplastics.
Safety Considerations
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Hazards: Irritating to eyes, respiratory system, and skin (Skin Irrit. 2; Eye Irrit. 2A).
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Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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BenchChem. (2025). Synthesis and Properties of 4-Bromo-2-methoxyphenol Derivatives. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for Biaryl Derivatives. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
